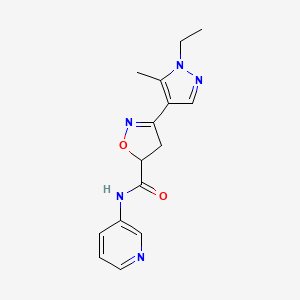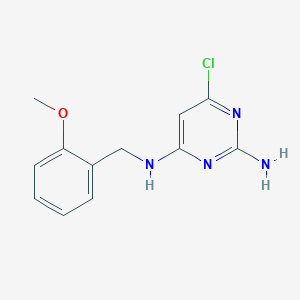![molecular formula C17H20FNO2S B4463275 N-[3-(4-fluorophenyl)propyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B4463275.png)
N-[3-(4-fluorophenyl)propyl]-2,5-dimethylbenzenesulfonamide
Vue d'ensemble
Description
N-[3-(4-fluorophenyl)propyl]-2,5-dimethylbenzenesulfonamide, also known as FPDS, is a chemical compound that has been extensively studied for its potential therapeutic applications. FPDS belongs to the class of sulfonamide compounds, which are known for their diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of N-[3-(4-fluorophenyl)propyl]-2,5-dimethylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of specific enzymes or signaling pathways. N-[3-(4-fluorophenyl)propyl]-2,5-dimethylbenzenesulfonamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been studied for their potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders.
Biochemical and Physiological Effects:
N-[3-(4-fluorophenyl)propyl]-2,5-dimethylbenzenesulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. N-[3-(4-fluorophenyl)propyl]-2,5-dimethylbenzenesulfonamide has also been shown to have anti-inflammatory effects and to inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(4-fluorophenyl)propyl]-2,5-dimethylbenzenesulfonamide has several advantages as a research tool, including its high potency and selectivity for specific targets. However, N-[3-(4-fluorophenyl)propyl]-2,5-dimethylbenzenesulfonamide also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosing and administration.
Orientations Futures
Further research is needed to fully understand the mechanism of action of N-[3-(4-fluorophenyl)propyl]-2,5-dimethylbenzenesulfonamide and its potential therapeutic applications. Future studies could focus on the development of more potent and selective HDAC inhibitors, as well as the evaluation of N-[3-(4-fluorophenyl)propyl]-2,5-dimethylbenzenesulfonamide in clinical trials for various diseases. Additionally, the use of N-[3-(4-fluorophenyl)propyl]-2,5-dimethylbenzenesulfonamide as a research tool in the study of epigenetics and gene regulation could be further explored.
Applications De Recherche Scientifique
N-[3-(4-fluorophenyl)propyl]-2,5-dimethylbenzenesulfonamide has been studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and cardiovascular diseases. In oncology, N-[3-(4-fluorophenyl)propyl]-2,5-dimethylbenzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurology, N-[3-(4-fluorophenyl)propyl]-2,5-dimethylbenzenesulfonamide has been studied for its potential neuroprotective effects and its ability to improve cognitive function in animal models of Alzheimer's disease. In cardiovascular diseases, N-[3-(4-fluorophenyl)propyl]-2,5-dimethylbenzenesulfonamide has been shown to have vasodilatory effects and to improve endothelial function.
Propriétés
IUPAC Name |
N-[3-(4-fluorophenyl)propyl]-2,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO2S/c1-13-5-6-14(2)17(12-13)22(20,21)19-11-3-4-15-7-9-16(18)10-8-15/h5-10,12,19H,3-4,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRYJLLWPGRNKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCCCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-(4-fluorophenyl)-2-(methoxymethyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]acetic acid](/img/structure/B4463195.png)
![N-(2,6-dimethylphenyl)-4-methyl-3-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4463201.png)

![2-(4-methylphenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B4463240.png)


![1-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B4463244.png)
![N-(2,6-dimethylphenyl)-2-methyl-3-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4463247.png)

![3-isopropyl-5-{1-[(3-phenyl-5-isoxazolyl)carbonyl]-2-pyrrolidinyl}isoxazole](/img/structure/B4463261.png)
![N-{3-[methyl(methylsulfonyl)amino]phenyl}-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4463264.png)

![N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}-2-naphthalenesulfonamide](/img/structure/B4463270.png)
![N-methyl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-4-quinazolinamine](/img/structure/B4463292.png)